molecular formula C19H25ClN4O3 B4973175 Ethyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride

Ethyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride

Cat. No.: B4973175
M. Wt: 392.9 g/mol
InChI Key: OHXKRILKYGUOHX-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride is a complex organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the morpholine moiety: This step involves the reaction of the imidazole intermediate with a morpholine derivative, often under reflux conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the morpholine moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Ethyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride can be compared with other similar compounds, such as:

    N-Ethyl-2-morpholin-4-ylethanamine: Similar in structure but lacks the imidazole ring.

    2-Ethyl-4-methylimidazole: Contains the imidazole ring but lacks the morpholine moiety.

    4-Methylmorpholine: Contains the morpholine moiety but lacks the imidazole ring.

These comparisons highlight the unique combination of structural features in this compound, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-methyl-4-(2-morpholin-4-ylethyl)imidazo[1,2-a]benzimidazole-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3.ClH/c1-3-26-18(24)17-14(2)20-19-22(9-8-21-10-12-25-13-11-21)15-6-4-5-7-16(15)23(17)19;/h4-7H,3,8-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHXKRILKYGUOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C3=CC=CC=C3N2CCN4CCOCC4)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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